2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2,6-diaminopyrimidin-4-one with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-d]pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar biological activities.
7-Amino-1,3-dimethylxanthine: A xanthine derivative with comparable enzyme inhibitory properties.
2-Amino-4-methylthiazole: A thiazole derivative with similar applications in medicinal chemistry.
Uniqueness
2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the methoxymethyl group at the 7-position and the pyrrolo[2,3-d]pyrimidine core. These features contribute to its distinct biological activities and make it a valuable compound for further research and development .
Properties
CAS No. |
90065-73-9 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-amino-7-(methoxymethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N4O2/c1-14-4-12-3-2-5-6(12)10-8(9)11-7(5)13/h2-3H,4H2,1H3,(H3,9,10,11,13) |
InChI Key |
XMHYISSHMOCCCC-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
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